2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile
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Overview
Description
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features a quinoline core, a piperazine ring, and a pyridazine moiety, making it a unique structure with promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Pyridazine Moiety: The final step involves the coupling of the pyridazine moiety to the piperazine-quinoline intermediate using appropriate reagents and catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with piperazine in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine moieties, such as pyridazinone derivatives, which exhibit a wide range of pharmacological activities.
Quinoline Derivatives: Compounds like chloroquine and piperaquine, which are known for their antimalarial properties.
Uniqueness
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile is unique due to its combination of a quinoline core, piperazine ring, and pyridazine moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-14-6-7-18(23-22-14)24-8-10-25(11-9-24)19-12-15(13-20)16-4-2-3-5-17(16)21-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMSPWWRVZWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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